Bauerenyl acetate
CAS No.: 17020-04-1
Cat. No.: VC21364634
Molecular Formula: C32H52O2
Molecular Weight: 468.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17020-04-1 |
---|---|
Molecular Formula | C32H52O2 |
Molecular Weight | 468.8 g/mol |
IUPAC Name | (4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,7,8,9,10,11,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl) acetate |
Standard InChI | InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)24-10-11-25-28(4,5)26(34-22(3)33)14-16-30(25,7)23(24)13-17-32(31,9)27(29)21(20)2/h10,20-21,23,25-27H,11-19H2,1-9H3 |
Standard InChI Key | DTHUXXMWYWKQKX-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C4=CC[C@@H]5[C@@]([C@H]4CC[C@]3([C@@H]2[C@H]1C)C)(CC[C@@H](C5(C)C)OC(=O)C)C)C)C |
SMILES | CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)OC(=O)C)(C)C)C)C |
Canonical SMILES | CC1CCC2(CCC3(C4=CCC5C(C(CCC5(C4CCC3(C2C1C)C)C)OC(=O)C)(C)C)C)C |
Appearance | Powder |
Melting Point | 290 - 292 °C |
Introduction
Chemical Structure and Properties
Molecular Structure
Bauerenyl acetate has the molecular formula C32H52O2 with a molecular weight of approximately 468.8 g/mol . The compound features a pentacyclic triterpene skeleton of the bauerene type with an acetate group attached to the C-3 position . The basic skeletal structure consists of five fused rings with multiple methyl substituents.
Physical and Chemical Properties
While specific physical property data is limited in the literature, bauerenyl acetate is generally described as having the following characteristics:
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State: Typically a colorless to pale yellow substance
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Storage conditions: Best preserved at temperatures below -15°C
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Commercial purity: Available at 90-99% purity for research purposes
Spectroscopic Characteristics
Spectroscopic data, particularly 13C-NMR, has been crucial in elucidating the structure of bauerenyl acetate. Published literature has noted some inconsistencies in previous spectral assignments. A comparative study published in the Journal of Pharmaceutical Bulletin revealed that some carbon assignments in the 13C-NMR spectrum of bauerenyl acetate reported in earlier literature were incorrect .
The study specifically pointed out that the chemical shifts of C-28 and C-20 were incorrectly assigned in previous literature. According to the corrected data, the chemical shifts of C-28 and C-20 should be assigned to δ 38.0 and 32.0, respectively . This correction is significant for accurate structural characterization of bauerenyl acetate and related compounds.
Table 1: Selected 13C-NMR Chemical Shifts of Bauerenyl Acetate
Carbon Position | Chemical Shift (δ) |
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C-1 | 72.5 |
C-20 | 32.0 |
C-28 | 38.0 |
Data compiled from spectroscopic studies
Natural Sources and Occurrence
Plant Sources
Bauerenyl acetate has been identified in several plant species across different families. According to documented sources, the compound has been found in:
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Picris hieracioides
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Taraxacum officinale (dandelion)
These plants have traditionally been used in various folk medicine systems, which has prompted investigation into their chemical constituents, including bauerenyl acetate.
Biosynthesis
As a triterpenoid, bauerenyl acetate is biosynthesized in plants through the isoprenoid pathway. The basic triterpene skeleton is formed through cyclization of squalene or oxidosqualene, followed by various modifications including oxidation, reduction, and acetylation reactions. The specific acetylation of bauerenol to form bauerenyl acetate is part of the plant's secondary metabolism .
Synthesis and Production
Synthetic Routes
The primary synthetic route to bauerenyl acetate involves the acetylation of bauerenol, which is a triterpenoid alcohol. The acetylation reaction typically employs acetic anhydride as the acetylating agent and a catalyst such as pyridine. The reaction is generally conducted under reflux conditions to ensure complete conversion of bauerenol to bauerenyl acetate .
The chemical reaction can be represented as:
Bauerenol + Acetic anhydride → Bauerenyl acetate + Acetic acid
Extraction and Isolation
Extraction of bauerenyl acetate from natural sources typically involves the following steps:
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Collection and preparation of plant material
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Solvent extraction using organic solvents like ethanol or methanol
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Fractionation using column chromatography
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Identification and characterization using spectroscopic methods
For research purposes, bauerenyl acetate is commercially available from chemical suppliers with purity levels ranging from 90% to 99%, typically analyzed by HPLC or GC .
Biological Activities and Pharmacological Properties
Molecular Docking Studies
Recent molecular docking studies have evaluated the binding affinity of bauerenyl acetate towards the cannabinoid type 1 receptor (CB1). In a comparative study with other triterpenes (epifriedelanol, friedelin, α-amyrin, α-amyrin acetate, and β-amyrin acetate), the binding interactions with CB1 receptors were analyzed. While friedelin, α-amyrin, and epifriedelanol showed the strongest binding affinity towards CB1, bauerenyl acetate also demonstrated some level of interaction .
Compound | Relative Binding Affinity to CB1 |
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Friedelin | Strong |
α-amyrin | Strong |
Epifriedelanol | Strong |
Bauerenyl acetate | Moderate |
Data inferred from molecular docking studies
Antimicrobial Activity
Limited studies have suggested that bauerenyl acetate may possess some antimicrobial properties, particularly against certain parasitic organisms. Further research is needed to fully characterize these activities and determine their potential therapeutic applications.
Industrial Applications
Fragrance and Flavor Industry
Bauerenyl acetate has been described as having a pleasant, fruity aroma, making it valuable in the fragrance and flavor industries. It is potentially used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics .
Research Applications
Analytical Methods for Detection and Quantification
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the detection and quantification of bauerenyl acetate in plant extracts and commercial products . These techniques offer high sensitivity and specificity for triterpenoid analysis.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR and 1H-NMR, plays a crucial role in the structural elucidation and confirmation of bauerenyl acetate. Mass spectrometry is also valuable for determining the molecular weight and fragmentation pattern of the compound, aiding in its identification .
Current Research Trends and Future Perspectives
Structure-Activity Relationship Studies
Current research is focused on understanding the structure-activity relationships of triterpenes including bauerenyl acetate. By correlating structural features with biological activities, researchers aim to develop more potent and selective compounds for therapeutic applications.
Research Gaps
Despite the progress made in understanding the chemistry and potential activities of bauerenyl acetate, several research gaps remain:
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Comprehensive pharmacokinetic and pharmacodynamic studies
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Detailed toxicological profiling
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Clinical studies to validate therapeutic applications
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Optimization of extraction and synthesis methods
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